An In-Depth Technical Guide to tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and an N'-substituted 4-iodophenyl group. This molecule serves as a valuable intermediate in medicinal chemistry and drug discovery, primarily owing to the prevalence of the N-arylpiperazine scaffold in a wide array of pharmacologically active agents. The presence of an iodine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a key building block for the synthesis of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₅H₂₁IN₂O₂ |
| Molecular Weight | 388.25 g/mol |
| CAS Number | 151978-66-4 |
| Appearance | Solid |
| Melting Point | 150 °C |
| Boiling Point | 439.5 °C at 760 mmHg |
| Density | 1.481 g/cm³ |
| Refractive Index | 1.584 |
Synthesis and Purification
The synthesis of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is most commonly achieved through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of the C-N bond between an aryl halide and an amine.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
1-Boc-piperazine
-
1,4-Diiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube is added 1,4-diiodobenzene (1.2 equivalents), 1-Boc-piperazine (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene is added, and the reaction mixture is stirred at 100 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate as a solid.
Spectroscopic Data
While specific experimental spectra for tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate are not widely published in publicly accessible databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR (predicted):
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.8 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Piperazine Protons: Two broad multiplets or triplets (δ 3.0-3.8 ppm) for the two sets of non-equivalent methylene protons of the piperazine ring.
-
tert-Butyl Protons: A singlet at approximately δ 1.5 ppm, integrating to 9 protons.
¹³C NMR (predicted):
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-155 ppm), with the carbon bearing the iodine atom appearing at a lower field.
-
Carbonyl Carbon: A signal around δ 154 ppm for the carbamate carbonyl.
-
tert-Butyl Carbons: A quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm.
-
Piperazine Carbons: Two signals for the methylene carbons of the piperazine ring in the range of δ 40-55 ppm.
Mass Spectrometry (predicted):
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 388.
-
Fragmentation: Common fragmentation patterns would involve the loss of the tert-butyl group ([M-57]⁺), the Boc group ([M-101]⁺), and cleavage of the piperazine ring.
Biological Activity and Potential Applications
N-arylpiperazine derivatives are known to exhibit a wide range of biological activities, often targeting central nervous system (CNS) receptors.[1] These scaffolds are found in drugs with antihistaminic, antihypertensive, and antipsychotic properties.[1]
While specific biological data for tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is not extensively documented, its structural features suggest several potential areas of investigation for researchers and drug development professionals:
-
Intermediate for Drug Synthesis: The primary application of this compound is as a versatile intermediate. The Boc-protected piperazine allows for selective functionalization at the secondary amine after deprotection, and the iodo-substituent provides a site for further elaboration through reactions like Suzuki, Sonogashira, or Heck coupling. This makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening. For instance, it is a key intermediate in the synthesis of various pharmacologically active molecules, including potential kinase inhibitors and receptor modulators.[2]
-
Precursor for Radioligands: The presence of an iodine atom makes this compound an ideal precursor for the development of radiolabeled ligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Radioiodination (e.g., with ¹²³I, ¹²⁴I, or ¹²⁵I) can be readily achieved, allowing for the in vivo visualization and quantification of target receptors or enzymes in the brain and other organs.
-
Scaffold for CNS Drug Discovery: Arylpiperazines are well-known pharmacophores for various CNS targets, including serotonin (5-HT) and dopamine receptors.[1][3] Structure-activity relationship (SAR) studies of related arylpiperazine derivatives have shown that modifications on the aryl ring can significantly influence receptor affinity and selectivity.[3] Therefore, tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate can serve as a starting point for the design and synthesis of novel ligands targeting these receptors for the potential treatment of neurological and psychiatric disorders.
Conclusion
tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis via Buchwald-Hartwig amination and the dual reactivity offered by the protected piperazine and the iodinated phenyl ring make it an attractive starting material for the development of novel therapeutic and diagnostic agents. Further exploration of its biological activities and its utility in the synthesis of complex molecular architectures is warranted and holds significant promise for advancing drug discovery efforts, particularly in the realm of CNS disorders.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 3. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
